Cas no 2228660-54-4 (3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine)

3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine
- 2228660-54-4
- 3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine
- EN300-1774010
-
- インチ: 1S/C12H23NO/c1-11(2)6-4-10(5-7-11)14-12(3)8-13-9-12/h10,13H,4-9H2,1-3H3
- InChIKey: CCLDZYVNSQPEBN-UHFFFAOYSA-N
- ほほえんだ: O(C1(C)CNC1)C1CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1774010-10g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1774010-1g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1774010-0.05g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1774010-2.5g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1774010-0.5g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1774010-10.0g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1774010-0.25g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1774010-0.1g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1774010-5g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1774010-5.0g |
3-[(4,4-dimethylcyclohexyl)oxy]-3-methylazetidine |
2228660-54-4 | 5g |
$4226.0 | 2023-06-03 |
3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidineに関する追加情報
Professional Introduction to Compound with CAS No. 2228660-54-4 and Product Name: 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine
The compound with the CAS number 2228660-54-4 and the product name 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a dimethylcyclohexyl moiety and an azetidine ring system imparts distinct chemical properties that make it a valuable candidate for further investigation.
Recent research in the domain of heterocyclic compounds has highlighted the importance of azetidine derivatives in medicinal chemistry. Azetidine, a five-membered nitrogen-containing heterocycle, is known for its versatility in forming stable complexes with various biological targets. The introduction of substituents such as 3-methyl and 4,4-dimethylcyclohexyl into the azetidine core enhances its pharmacological profile, making it more suitable for interaction with biological receptors. This modification not only improves solubility but also influences metabolic stability, critical factors in drug design.
The 3-(4,4-dimethylcyclohexyl)oxy substituent further contributes to the compound's chemical behavior by introducing a bulky, lipophilic group that can modulate pharmacokinetic properties. Such structural features are often employed to enhance binding affinity and selectivity towards specific biological targets. In the context of modern drug discovery, compounds with tailored lipophilicity and solubility profiles are highly sought after, as they can improve oral bioavailability and reduce systemic toxicity.
Current studies have demonstrated that derivatives of azetidine exhibit promising activity against various therapeutic targets, including enzymes and receptors involved in inflammatory responses and cancer pathways. The structural motif of 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine aligns well with these trends, offering a scaffold that can be further optimized for specific biological activities. Researchers have been exploring modifications to this core structure to enhance its interaction with target proteins while maintaining favorable pharmacokinetic properties.
One notable area of investigation has been the synthesis of analogs that exhibit enhanced binding affinity to particular enzymes or receptors. For instance, modifications aimed at improving interactions with cyclooxygenase (COX) enzymes have shown promise in reducing inflammation without causing gastrointestinal side effects. The dimethylcyclohexyl group in this compound can be strategically positioned to influence binding interactions, potentially leading to novel therapeutic agents with improved efficacy and safety profiles.
Another avenue of research has focused on the metabolic stability of azetidine derivatives. The introduction of methyl groups and other substituents can affect how these compounds are metabolized in vivo. By carefully designing the structure of 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine, chemists aim to create molecules that resist rapid degradation while maintaining their pharmacological activity. This balance is crucial for achieving therapeutic efficacy and minimizing adverse effects.
The synthesis of complex molecules like 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine requires sophisticated methodologies that combine organic synthesis techniques with advanced purification methods. Recent advancements in synthetic chemistry have enabled the efficient preparation of such intricate structures, making it feasible to explore their pharmacological potential. Techniques such as catalytic hydrogenation, cross-coupling reactions, and stereoselective transformations have been instrumental in constructing the desired molecular framework.
In conclusion, the compound with CAS number 2228660-54-4 and product name 3-(4,4-dimethylcyclohexyl)oxy-3-methylazetidine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a compelling subject for further research. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
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